N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-12-9-18(23-19(26)11-28-15-6-4-14(27-2)5-7-15)25(24-12)20-22-16-8-3-13(21)10-17(16)29-20/h3-10H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKIZOACPABJPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety, a pyrazole ring, and a methoxyphenoxy acetamide group. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. For instance, the synthesis may start from 6-fluorobenzo[d]thiazole derivatives followed by the introduction of the pyrazole and acetamide functionalities through various chemical transformations .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Recent studies have indicated that compounds similar to this one exhibit significant antitumor properties. For example, benzothiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro assays suggest that these compounds can induce apoptosis and inhibit tumor growth, particularly in lung cancer models .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| A549 (Lung Cancer) | 9.48 | Moderate Antitumor Activity |
| HCC827 | 6.12 | Strong Antitumor Activity |
| NCI-H358 | 16.00 | Moderate Antitumor Activity |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies show that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | MIC (μM) | Activity |
|---|---|---|
| Staphylococcus aureus | 12.5 | Moderate Antibacterial Activity |
| Escherichia coli | 25 | Moderate Antibacterial Activity |
| Candida albicans | 15 | Moderate Antifungal Activity |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : The compound appears to interact with DNA, causing structural changes that lead to cell cycle arrest and apoptosis in cancer cells. It predominantly binds within the minor groove of DNA, which is crucial for its antitumor efficacy .
- Antimicrobial Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis, similar to other benzothiazole derivatives .
Case Studies
Several case studies have highlighted the effectiveness of compounds similar to this compound:
- Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells, showing significant inhibition of cell growth with an IC50 value lower than many standard chemotherapeutics .
- Antimicrobial Testing : Another study assessed its activity against Staphylococcus aureus and found it to be effective at concentrations comparable to existing antibiotics, suggesting potential for development into a therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Trifluoromethyl : The CF₃ group () introduces stronger hydrophobicity and steric bulk, which may alter binding affinity compared to fluorine .
Pyrazole Ring Modifications
The pyrazole ring’s substitution pattern influences conformational flexibility and intermolecular interactions:
Key Observations :
- Acetamide Variations: The 4-methoxyphenoxy group in the target compound offers a distinct electronic profile compared to m-tolyl (compound 36), possibly altering solubility and binding interactions .
Acetamide Functional Group Diversity
The acetamide moiety’s aryl group significantly impacts physicochemical properties:
Key Observations :
- Methoxy Positioning: The 4-methoxyphenoxy group (target compound) versus 4-methoxyphenyl (9e, ) introduces an ether linkage, increasing hydrophilicity and rotational freedom .
- Ethoxy vs. Methoxy : PB8 () features a 6-ethoxybenzothiazole, which may enhance lipophilicity compared to the target compound’s methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
